molecular formula C22H22ClN5O3S B2784953 N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 1242886-24-3

N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide

Cat. No. B2784953
CAS RN: 1242886-24-3
M. Wt: 471.96
InChI Key: WLAKFKSWLCOXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H22ClN5O3S and its molecular weight is 471.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Structural Analysis

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a closely related derivative, was synthesized and its structure was analyzed through crystallography, density functional theory (DFT), and molecular electrostatic potential (MEP) surface mapping. This compound exhibited marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer, showcasing promising anticancer activity. The molecular docking studies suggest that this compound may inhibit specific proteins associated with cancer cell proliferation (Huang et al., 2020).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, which includes pyrimidine, pyrazole, and oxadiazole derivatives, is significant due to their varied biological and pharmacological properties. For instance, pyrimidine-linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. Such studies highlight the versatility of heterocyclic compounds in addressing a range of biological targets and diseases (Deohate & Palaspagar, 2020).

Molecular Docking and Photovoltaic Efficiency

Another study focused on bioactive benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and photovoltaic efficiency for potential use in dye-sensitized solar cells (DSSCs). Molecular docking aimed to understand these compounds' interactions with specific proteins, indicating a broad utility in both pharmaceutical and material science applications (Mary et al., 2020).

properties

IUPAC Name

N-butyl-2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-4-5-10-27(3)16(29)11-28-12-24-21-17(22(28)30)13(2)18(32-21)20-25-19(26-31-20)14-8-6-7-9-15(14)23/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKFKSWLCOXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide

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